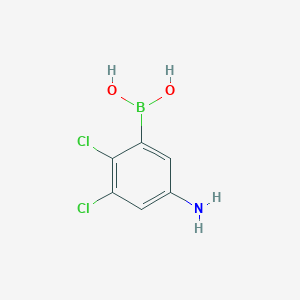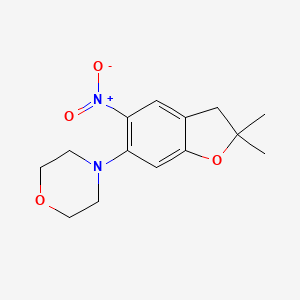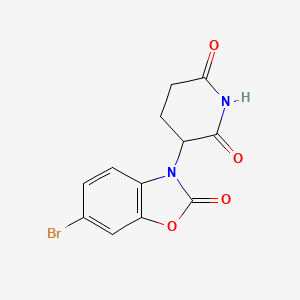
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a complex organic compound with a unique structure that includes a brominated benzoxazole ring and a piperidinedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets. The brominated benzoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidinedione moiety may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2-oxo-3(2H)-benzoxazole: Shares the benzoxazole core but lacks the piperidinedione group.
2,6-Piperidinedione: Contains the piperidinedione moiety but lacks the benzoxazole ring.
3-(2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione: Similar structure but without the bromine atom.
Uniqueness
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is unique due to the presence of both the brominated benzoxazole ring and the piperidinedione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9BrN2O4 |
|---|---|
Poids moléculaire |
325.11 g/mol |
Nom IUPAC |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O4/c13-6-1-2-7-9(5-6)19-12(18)15(7)8-3-4-10(16)14-11(8)17/h1-2,5,8H,3-4H2,(H,14,16,17) |
Clé InChI |
ASPBNCYMQGKLBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


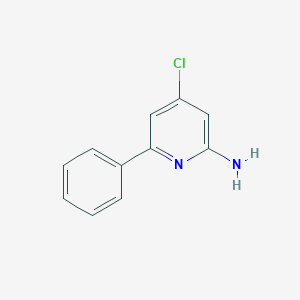

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
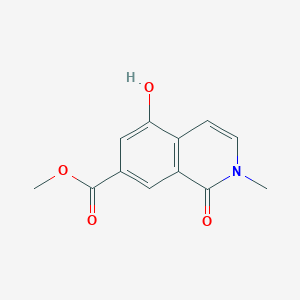
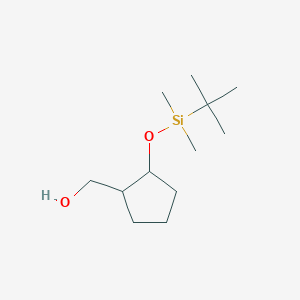
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)

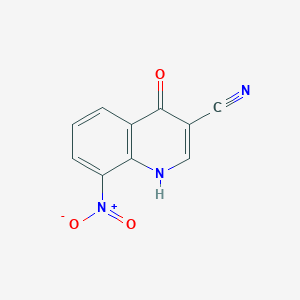


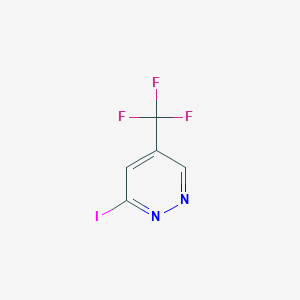
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
